molecular formula C19H22F6O3 B1343628 1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one CAS No. 898755-93-6

1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

Cat. No.: B1343628
CAS No.: 898755-93-6
M. Wt: 412.4 g/mol
InChI Key: JCLMYOUKBFDWDG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one follows the International Union of Pure and Applied Chemistry convention for complex organic molecules containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 898755-93-6, which serves as its unique chemical identifier in international databases. The molecular formula Carbon nineteen Hydrogen twenty-two Fluorine six Oxygen three accurately reflects the atomic composition, with the six fluorine atoms exclusively located within the two trifluoromethyl substituents on the aromatic ring system.

The structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive description of connectivity: O=C(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CCCCC2OCC(C)(C)CO2. This notation clearly delineates the ketone functionality connecting the substituted phenyl ring to the five-carbon alkyl chain terminating in the dioxane ring system. The systematic name construction begins with the pentanone backbone, incorporating the phenyl substituent at position one and the dioxane moiety at position five, with appropriate numerical locants indicating the precise positions of trifluoromethyl groups at the 3 and 5 positions of the benzene ring.

Alternative nomenclature systems recognize this compound as bis-3',5'-trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, emphasizing the valerophenone structural motif with the dioxane substitution. The compound also carries the molecular descriptor label MFCD03844307 in chemical databases, facilitating cross-referencing across multiple information systems. The systematic identification encompasses both the geometric arrangement of substituents and the stereochemical implications of the dioxane ring system, which exists as a six-membered heterocycle containing two oxygen atoms in a 1,3-relationship.

Identification Parameter Value
Chemical Abstracts Service Number 898755-93-6
Molecular Formula C₁₉H₂₂F₆O₃
Molecular Weight 412.37 g/mol
Molecular Descriptor Label MFCD03844307
Simplified Molecular Input Line Entry System O=C(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CCCCC2OCC(C)(C)CO2

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides definitive structural information for complex organic molecules through the measurement of diffraction patterns generated when crystalline samples interact with monochromatic X-ray radiation. The technique exploits the regular, periodic arrangement of atoms within crystal lattices, where interatomic distances on the order of 1 Angstrom correspond to X-ray wavelengths, enabling precise determination of molecular geometry. For this compound, crystallographic investigation would reveal critical geometric parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture.

The crystallographic analysis of similar trifluoromethyl-substituted aromatic ketones demonstrates characteristic geometric features that can be extrapolated to this compound. The presence of electron-withdrawing trifluoromethyl groups typically results in shortened Carbon-Carbon bonds within the aromatic ring system and altered bond angles due to electronic redistribution. The ketone functionality exhibits standard carbonyl geometry with Carbon-Oxygen double bond lengths approximately 1.23 Angstroms and Carbon-Carbon single bond lengths to the aromatic ring of approximately 1.50 Angstroms. The pentyl chain adopts extended conformations to minimize steric interactions between the bulky aromatic and dioxane termini.

Crystal structure determination involves multiple stages of data collection and refinement, beginning with the mounting of suitable crystals in intense X-ray beams and proceeding through systematic rotation to capture complete diffraction data sets. The resulting electron density maps enable precise localization of atomic positions, with refinement procedures optimizing the agreement between calculated and observed structure factors. For compounds containing heavy atoms such as fluorine, anomalous scattering effects enhance the precision of atomic coordinate determination. The final crystallographic model provides bond lengths accurate to within 0.01 Angstroms and bond angles accurate to within 0.1 degrees.

Modern crystallographic techniques employ charge-coupled device detectors and synchrotron X-ray sources to achieve superior data quality with reduced collection times. The high intensity of synchrotron radiation permits analysis of smaller crystal samples while maintaining excellent signal-to-noise ratios in the diffraction data. Cryogenic sample cooling to liquid nitrogen temperatures minimizes thermal motion effects and radiation damage, enabling collection of complete data sets from single crystals. These technological advances facilitate structural analysis of complex molecules containing multiple conformationally flexible substituents.

Geometric Parameter Typical Value Range Method
Carbonyl C=O Bond Length 1.22-1.24 Å X-ray Crystallography
Aromatic C-C Bond Length 1.38-1.40 Å X-ray Crystallography
C-CF₃ Bond Length 1.51-1.53 Å X-ray Crystallography
Ketone C-C Bond Length 1.50-1.52 Å X-ray Crystallography
Dioxane C-O Bond Length 1.42-1.44 Å X-ray Crystallography

Conformational Analysis of the 5,5-Dimethyl-1,3-dioxan-2-yl Substituent

The 5,5-dimethyl-1,3-dioxan-2-yl substituent represents a six-membered heterocyclic ring system containing two oxygen atoms positioned at the 1 and 3 positions, with geminal dimethyl substitution at the 5 position. This structural motif exists predominantly in chair conformations analogous to cyclohexane, with the oxygen atoms occupying equatorial positions to minimize lone pair-lone pair repulsions and optimize orbital overlap. The conformational preferences of 1,3-dioxane derivatives are well-established through extensive spectroscopic and computational studies, demonstrating strong bias toward chair conformations over alternative boat or twist-boat forms.

The geminal dimethyl substitution at the 5 position introduces significant conformational constraints that lock the dioxane ring into a single chair conformation. This substitution pattern eliminates the conformational flexibility typically observed in unsubstituted 1,3-dioxane systems, where rapid chair-chair interconversion occurs at room temperature. The 5,5-dimethyl substitution creates a neopentyl-like environment that sterically prevents ring flipping and maintains a rigid three-dimensional structure. This conformational locking enhances the utility of the dioxane moiety as a protecting group for carbonyl compounds, as it provides predictable stereochemical outcomes in subsequent synthetic transformations.

Computational analysis of 5,5-dimethyl-1,3-dioxane derivatives reveals that the chair conformation places the axial hydrogen atoms in optimal positions to minimize 1,3-diaxial interactions while positioning the equatorial methyl groups to avoid unfavorable steric contacts. The C-O bond lengths within the dioxane ring typically measure 1.42-1.44 Angstroms, while C-C bond lengths range from 1.51-1.53 Angstroms depending on the substitution pattern. The oxygen atoms maintain tetrahedral geometry with C-O-C bond angles of approximately 112 degrees, reflecting the influence of oxygen lone pairs on molecular geometry.

The attachment point of the dioxane ring to the pentyl chain occurs at the 2 position, where the carbon atom adopts tetrahedral geometry with bond angles influenced by the ring strain and electronic effects of the adjacent oxygen atoms. Nuclear magnetic resonance spectroscopic analysis of similar dioxane derivatives demonstrates characteristic chemical shift patterns that confirm the conformational assignments, with axial and equatorial protons exhibiting distinct coupling patterns and chemical shifts. The conformational rigidity of the 5,5-dimethyl-1,3-dioxan-2-yl system provides important advantages in molecular recognition processes and synthetic applications requiring precise three-dimensional control.

Conformational Parameter Value Reference
Ring Conformation Chair (>95%) Nuclear Magnetic Resonance
C-O Bond Length 1.42-1.44 Å X-ray Crystallography
C-O-C Bond Angle 112° Computational Analysis
Chair-Chair Barrier >20 kcal/mol Computational Chemistry
Preferred Substituent Orientation Equatorial Conformational Analysis

Electronic Effects of 3,5-Bis(trifluoromethyl)phenyl Group on Ketone Reactivity

The 3,5-bis(trifluoromethyl)phenyl substituent exerts profound electronic effects on the reactivity of the adjacent ketone functionality through powerful electron-withdrawing inductive effects transmitted through the aromatic ring system. Trifluoromethyl groups rank among the most electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of 0.43 for meta positions and 0.54 for para positions, indicating their strong electron-withdrawing character. The presence of two trifluoromethyl groups in meta positions creates a highly electron-deficient aromatic system that significantly activates the ketone toward nucleophilic addition reactions.

The electronic activation of trifluoromethyl-substituted aromatic ketones has been extensively studied through Hammett linear free energy relationship analyses, revealing negative reaction constants that indicate enhanced electrophilicity of the carbonyl carbon. Recent enzymatic studies of aryl trifluoromethyl ketone reduction demonstrate reaction constants of ρ = -0.8 to -1.2, confirming the electron-withdrawing nature of trifluoromethyl substituents and their impact on carbonyl reactivity. The 3,5-disubstitution pattern creates additive electronic effects that amplify the electrophilic character of the ketone beyond that observed with single trifluoromethyl substitution.

Computational analysis of trifluoromethyl-substituted aromatic systems reveals significant polarization of the Carbon-Fluorine bonds, with the highly electronegative fluorine atoms creating substantial positive charge density on the aromatic ring carbons. This charge redistribution extends through the conjugated system to influence the electronic properties of the ketone carbonyl, resulting in increased partial positive charge on the carbonyl carbon and enhanced susceptibility to nucleophilic attack. The electron-withdrawing effects also stabilize the tetrahedral intermediates formed during nucleophilic addition reactions, facilitating both the forward reaction and influencing the stereochemical outcome.

The enhanced electrophilicity of trifluoromethyl-substituted aromatic ketones has significant implications for synthetic applications, particularly in asymmetric reduction reactions where high enantioselectivities can be achieved through careful choice of chiral reducing agents. Enzymatic reduction studies demonstrate that α,α,α-trifluoroacetophenone derivatives undergo reduction with 99% enantiomeric excess, highlighting the unique reactivity profile conferred by trifluoromethyl substitution. The strong electron-withdrawing effects also influence the infrared spectroscopic properties of the ketone, with carbonyl stretching frequencies shifted to higher wavenumbers compared to electron-rich aromatic ketones.

The influence of bis(trifluoromethyl) substitution extends beyond simple electrophilic activation to affect the hydration equilibrium of the ketone carbonyl in aqueous media. Compounds bearing electron-withdrawing groups show greater degrees of hydration, forming gem-diol species that can complicate synthetic transformations and analytical characterization. This hydration tendency must be considered in synthetic applications and storage conditions to maintain compound integrity and reactivity.

Electronic Parameter Value Method
Hammett Sigma (meta-CF₃) 0.43 Linear Free Energy Relationships
Hammett Sigma (para-CF₃) 0.54 Linear Free Energy Relationships
Reaction Constant (ρ) -0.8 to -1.2 Enzymatic Kinetic Studies
Carbonyl Stretching Frequency 1650-1680 cm⁻¹ Infrared Spectroscopy
Hydration Constant Enhanced vs. unsubstituted Nuclear Magnetic Resonance

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F6O3/c1-17(2)10-27-16(28-11-17)6-4-3-5-15(26)12-7-13(18(20,21)22)9-14(8-12)19(23,24)25/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMYOUKBFDWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646009
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-93-6
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

C14H17F6O2C_{14}H_{17}F_6O_2

This compound features a pentanone backbone with a dioxane substituent and two trifluoromethyl groups on the phenyl ring. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Dioxane Ring : Starting from commercially available precursors such as 2,2-dimethyl-1,3-dioxolane.
  • Introduction of Trifluoromethyl Groups : Utilizing trifluoromethylation reactions to introduce the trifluoromethyl groups onto the phenyl ring.
  • Final Coupling Reaction : Combining the dioxane derivative with the trifluoromethylated phenyl compound to form the final product.

Antifungal Activity

Research indicates that compounds with bis(trifluoromethyl)phenyl moieties exhibit significant antifungal properties. For instance, studies have shown that derivatives of these compounds demonstrate effectiveness against various fungal pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds often outperform traditional fungicides like azoxystrobin in terms of efficacy .

Antitumor Activity

Recent studies have also explored the antitumor potential of similar compounds. The presence of trifluoromethyl groups has been associated with enhanced activity against certain cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study 1: Antifungal Efficacy

A study published in 2008 synthesized novel bis(trifluoromethyl)phenyl-based strobilurin analogues and tested their antifungal activity. The results indicated that these new compounds showed a higher inhibition rate against Erysiphe graminis compared to established fungicides .

Compound NameInhibition Rate (%)Comparison Fungicide
Compound A85Azoxystrobin
Compound B90Trifloxystrobin

Case Study 2: Antitumor Activity

In a study focusing on the antitumor effects of related compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The table below highlights key structural differences among the target compound and its analogs:

Compound Name CAS Number Molecular Formula Phenyl Substituents Chain Length Dioxane Group Molecular Weight (g/mol) Reference
1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one Not available C₁₉H₂₃F₆O₃ 3,5-bis(trifluoromethyl) Pentanone Yes ~413.3
1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one 898756-95-1 C₁₈H₂₂Cl₂O₃ 2,5-dichloro Pentanone Yes ~369.2
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylvalerophenone 898786-67-9 C₁₈H₂₃F₃O₃ 2-trifluoromethyl Pentanone Yes 344.37
1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone Not available C₁₈H₂₃BrClO₃ 3-bromo, 4-chloro Pentanone Yes ~409.7
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one 85068-34-4 C₁₁H₈F₆O 3,5-bis(trifluoromethyl) Propanone No 270.17

Key Differences and Implications

Phenyl Substituents: Trifluoromethyl vs. Halogens: The target compound’s 3,5-bis(trifluoromethyl) groups increase electron-withdrawing effects and lipophilicity compared to chloro (e.g., CAS 898756-95-1) or bromo/chloro (CAS in ) analogs. This enhances metabolic stability and membrane permeability, making it favorable for agrochemical or pharmaceutical applications .

Chain Length: The pentanone backbone in the target compound provides greater conformational flexibility compared to the propanone derivative (CAS 85068-34-4), which may influence solubility and bioavailability .

Dioxane Group :

  • All analogs except CAS 85068-34-4 include the 5,5-dimethyl-1,3-dioxan-2-yl group. This moiety contributes to increased steric bulk and may stabilize the compound through intramolecular hydrogen bonding with the ketone oxygen .

Preparation Methods

Preparation of the 5,5-Dimethyl-1,3-dioxan-2-yl Moiety

The 5,5-dimethyl-1,3-dioxane ring system is typically prepared via acid-catalyzed acetalization of 1,3-propanediol derivatives with ketones or ketal precursors such as 2,2-dimethoxypropane. The following method is representative:

  • Acetalization Reaction : 2-hydroxymethylpropane-1,3-diol is reacted with 2,2-dimethoxypropane in tetrahydrofuran (THF) solvent using p-toluenesulfonic acid monohydrate as a catalyst at room temperature for 4 hours. The reaction is neutralized with triethylamine, and the product is purified by column chromatography to yield (2,2-dimethyl-1,3-dioxan-5-yl)methanol with yields up to 99%.

  • Alternative Conditions : Similar acetalization can be performed overnight at room temperature with stirring, followed by neutralization and purification, achieving yields around 95-99%.

Functionalization of the Dioxane Alcohol to a Leaving Group

To enable further coupling, the (2,2-dimethyl-1,3-dioxan-5-yl)methanol is converted into a good leaving group, typically a tosylate or mesylate:

  • Tosylation : The alcohol is treated with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) in the presence of a base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) at 0 to 20 °C for 1 hour. The reaction mixture is washed with acid, bicarbonate, and brine, dried, and purified by silica gel chromatography. Yields range from 68.8% to 99% depending on conditions.

  • Mesylation : Similarly, mesyl chloride can be used with triethylamine in DCM at low temperatures (-78 to 0 °C) to convert the alcohol to the mesylate with yields around 97%.

The aromatic portion, 1-(3,5-bis(trifluoromethyl)phenyl)pentan-1-one, is synthesized by Friedel-Crafts acylation or related methods involving the introduction of the pentanone chain onto the trifluoromethyl-substituted benzene ring. While specific details for this exact compound are limited in the provided data, general methods include:

Coupling of the Dioxane Moiety with the Aromatic Ketone

The final step involves coupling the functionalized dioxane derivative (e.g., tosylate or mesylate) with the aromatic ketone or its precursor to form the target compound:

  • Nucleophilic Substitution : The tosylate or mesylate of the dioxane alcohol acts as an electrophile, reacting with a nucleophilic site on the aromatic ketone intermediate or a suitable nucleophile to form the pentanone linkage.

  • Base and Solvent : Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to deprotonate and activate the nucleophile for substitution.

  • Reaction Conditions : Typically performed at low to moderate temperatures (0 to 25 °C) with stirring for several hours to overnight to ensure complete conversion.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Acetalization 2-hydroxymethylpropane-1,3-diol + 2,2-dimethoxypropane, PTSA, THF, RT, 4h 95-99 Neutralize with triethylamine, purify by chromatography
2 Tosylation/Mesylation Tosyl chloride or mesyl chloride, triethylamine or DABCO, DCM, 0-20 °C, 1h 68.8-99 Purify by silica gel chromatography
3 Aromatic Ketone Synthesis Friedel-Crafts acylation or equivalent (literature methods) Variable Specific conditions depend on substrate
4 Coupling (Nucleophilic Substitution) Tosylate/mesylate + nucleophile, NaH, DMF or THF, RT, overnight Variable Requires optimization for best yield

Research Findings and Considerations

  • The acetalization step to form the dioxane ring is highly efficient and reproducible, with yields consistently above 95% under mild acid catalysis.

  • Conversion of the dioxane alcohol to a tosylate or mesylate is critical for enabling subsequent nucleophilic substitution; reaction conditions must be carefully controlled to avoid side reactions.

  • The choice of base and solvent in the coupling step significantly affects the yield and purity of the final product.

  • Purification by silica gel chromatography is standard after each step to ensure removal of impurities and side products.

  • Analytical data such as ^1H NMR, LC-MS, and HPLC are routinely used to confirm the structure and purity of intermediates and final compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, and how can reaction yields be optimized?

Methodological Answer: A stepwise approach is advised:

  • Step 1: Utilize 3,5-bis(trifluoromethyl)phenyl derivatives (e.g., isocyanate or isothiocyanate) as precursors for introducing the trifluoromethylphenyl moiety .
  • Step 2: Couple the dioxane ring (5,5-dimethyl-1,3-dioxan-2-yl) via nucleophilic substitution or cross-coupling reactions under anhydrous conditions.
  • Step 3: Optimize reaction parameters (e.g., temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, Kanto Reagents’ protocols for trifluoromethylphenyl intermediates suggest reaction temperatures of 60–80°C and Pd-based catalysts for coupling .
  • Purification: Use silica gel chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR: Employ 19F^{19}\text{F} NMR to confirm trifluoromethyl group integration and 1H^{1}\text{H} NMR for dioxane ring protons (δ 1.2–1.5 ppm for dimethyl groups) .
  • X-ray Crystallography: Resolve stereochemistry and confirm the pentanone backbone conformation, as demonstrated in structurally similar diaryl ketones .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (expected [M+H]+^+ ~480–500 g/mol based on analogs) .

Q. How should stability and storage conditions be managed to prevent degradation?

Methodological Answer:

  • Stability: Avoid prolonged exposure to moisture or oxidizing agents, as trifluoromethyl groups are sensitive to hydrolysis .
  • Storage: Use amber vials under inert gas (argon) at –20°C, as recommended for related fluorinated ketones .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states for nucleophilic attacks on the ketone group. Software like Gaussian or ORCA can calculate activation energies .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) using tools like Discovery Studio .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting enzyme inhibition?

Methodological Answer:

  • Derivative Synthesis: Modify the dioxane ring (e.g., substitute dimethyl groups with spirocyclic moieties) and vary the trifluoromethylphenyl substituents .
  • Bioassay Design: Use enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) to measure IC50_{50} values. Compare with control compounds like 3,5-bis(trifluoromethyl)phenol derivatives .
  • Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How can contradictions between experimental and theoretical data on reaction thermodynamics be resolved?

Methodological Answer:

  • Thermochemical Validation: Use calorimetry (e.g., DSC) to measure enthalpy changes during ketone reduction and compare with DFT-predicted values .
  • Error Analysis: Identify discrepancies in solvent effects or implicit/explicit solvation models in simulations .
  • Iterative Refinement: Adjust computational parameters (e.g., basis sets, dispersion corrections) to align with experimental ΔG values .

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